Lipogenesis Inhibition: 7-Methyl Substitution Confers 3-Fold Superiority Over the 6-Methyl Positional Isomer
In a head-to-head panel of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate esters evaluated under identical conditions for inhibition of lipogenesis in swine adipose tissue, the 7-methyl derivative (Compound 10) achieved 54% inhibition, whereas the 6-methyl positional isomer (Compound 3) achieved only 18% inhibition [1]. This represents a 3.0-fold difference in potency driven solely by the position of the methyl substituent on the aromatic ring. The 7-methyl compound also outperformed the 6-chloro (28%), 6-amino (43%), and 8-chloro (39%) congeners, while remaining less potent than the 7-nitro (92%) and 6-methylsulfonylamino (76%) derivatives [1].
| Evidence Dimension | Inhibition of de novo lipogenesis in swine adipose tissue |
|---|---|
| Target Compound Data | 54% inhibition (Compound 10, ethyl 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate) |
| Comparator Or Baseline | 18% inhibition (Compound 3, ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride); 53% inhibition (Compound 1, ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate free base); 62% inhibition (Compound 1A, parent HCl salt); 92% inhibition (Compound 14, 7-nitro analog) |
| Quantified Difference | 7-methyl vs. 6-methyl: 3.0-fold higher activity; vs. parent free base: comparable (54% vs. 53%); vs. 7-nitro: 1.7-fold lower activity |
| Conditions | Swine adipose tissue slices incubated at 37 °C for 2 h in Krebs-Ringer bicarbonate buffer containing 60 μmol glucose, 0.5 μCi glucose-U-¹⁴C, 300 μU insulin, and test compound at 100 μg/mL in 5% DMSO; lipid extraction by Folch method; ¹⁴C incorporation quantified by liquid scintillation counting; n = 3 replicates [1] |
Why This Matters
For researchers screening lipogenesis inhibitors, selecting the 7-methyl rather than the 6-methyl isomer provides a verified 3-fold increase in potency within the same scaffold, directly reducing the risk of false-negative results in metabolic disease target validation.
- [1] US Patent 4,180,572. Lipogenesis control by esters of benzoxazinecarboxylic acids. Table I; Example 3 (Compound 3), Example 10 (Compound 10). View Source
